2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid
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Overview
Description
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of phenylpiperidines. It consists of a piperidine ring substituted with a trifluoromethyl group and an isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid typically involves the reaction of 4-(trifluoromethyl)piperidine with isonicotinic acid. One common method includes the use of transition metal-based catalysts under high-temperature conditions. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts like iron fluoride can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, including distillation and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the piperidine ring.
1-Trifluoroacetyl piperidine: Contains a piperidine ring with a trifluoroacetyl group instead of isonicotinic acid.
Uniqueness
2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid is unique due to the presence of both the trifluoromethyl group and the isonicotinic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic applications and its efficacy in biological systems .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXPFOFDGDJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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